Ethylenethiourea

Description

Ethylene thiourea appears as white to pale green crystals or an off-white solid. Odorless when pure, but technical product may have an amine odor. (NTP, 1992)

Ethylenethiourea is a member of imidazolidines.

Ethylene thiourea is used in the rubber industry and in the production of some fungicides. No information is available on the acute (short-term) or chronic (long-term) effects of ethylene thiourea in humans. In rodents chronically exposed to ethylene thiourea in their diet, effects on the thyroid have been observed. Ethylene thiourea has been shown to be a potent teratogen (causes birth defects) in rats orally or dermally exposed. A study of female workers occupationally exposed to ethylene thiourea did not report an increased incidence of thyroid cancer. In a study by the National Toxicology Program (NTP), an increased incidence of thyroid tumors in rats, and thyroid, liver, and pituitary gland tumors in mice exposed to ethylene thiourea were noted. EPA has classified ethylene thiourea as a Group B2, probable human carcinogen.

Ethylene Thiourea is a greenish, crystalline compound with a faint amine smell and emits toxic fumes of nitrogen oxides and sulfur oxides when heated to decomposition. Ethylene thiourea is mainly used as an accelerator in the production of rubber, and in the manufacture of ethylene bisdithiocarbamate pesticides. This substance is teratogenic in animals and is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals. (NCI05)

This compound is an organosulfur compound. It is an example of an N-substituted thiourea. This compound is be synthesized by treating ethylenediamine with carbon disulfide.

A degradation product of ethylenebis(dithiocarbamate) fungicides. It has been found to be carcinogenic and to cause THYROID hyperplasia.

See also: Thiourea (broader).

Structure

3D Structure

Properties

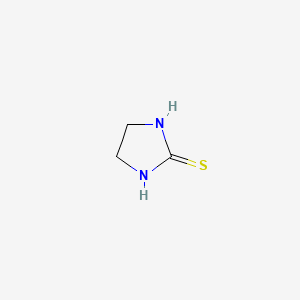

IUPAC Name |

imidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQAZBWRQCGBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2S | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020601 | |

| Record name | 4,5-Dihydro-2-mercaptoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene thiourea appears as white to pale green crystals or an off-white solid. Odorless when pure, but technical product may have an amine odor. (NTP, 1992), Dry Powder; Other Solid, White to pale-green, crystalline solid with a faint, amine odor. [Note: Used as an accelerator in the curing of polychloroprene & other elastomers.]; [NIOSH], WHITE CRYSTALS OR POWDER., White to pale-green, crystalline solid with a faint, amine odor., White to pale-green, crystalline solid with a faint, amine odor. [Note: Used as an accelerator in the curing of polychloroprene & other elastomers.] | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Imidazolidinethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/768 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene thiourea | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

446 to 595 °F at 760 mmHg (NIOSH, 2023), 446-595 °F | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/768 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene thiourea | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

486 °F (NTP, 1992), 486 °F, 252 °C | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/768 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene thiourea | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

>15.3 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 64 °F (NTP, 1992), Soluble in ethanol; slightly soluble in dimethyl sulfoxide; insoluble in ethyl ether, benzene, chloroform, Moderately soluble in methanol, ethanol, ethylene glycol, pyridine; insoluble in acetone, ether, chloroform, benzene, ligroin, Soluble in ethanol; insoluble in ethyl ether and benzene., Slightly soluble at room temperature in methanol, ethanol, acetic acid, naphtha., 2 g/100 mL water at 30 °C; 9 g/100 mL water at 60 °C; 44 g/100 mL water at 90 °C, Solubility in water, g/100ml at 30 °C: 2 (moderate), (86 °F): 2% | |

| Record name | SID8139920 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene thiourea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylene thiourea | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

Density (at 20 °C): 1,26-1,28 g/cm³ | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 1 mmHg at 68 °F (NTP, 1992), 0.00000202 [mmHg], Vapor pressure, Pa at 25 °C: 133, 16 mmHg | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/768 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene thiourea | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Needles, prisms from alcohol or amyl alcohol, White to pale-green crystals | |

CAS No. |

96-45-7 | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylenethiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5-Dihydro-2-mercaptoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FOJ4N18S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylene thiourea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/768 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

397 to 399 °F (NTP, 1992), 203 °C, ETHYLENE THIOUREA (ETU) IS AVAILABLE IN USA AS WHITE CRYSTALS OR FINELY-GROUND POWDER WITH A MELTING POINT OF 192 °C. IT IS ALSO AVAILABLE IN USA & JAPAN AS A WHITE POWDER WITH A MELTING POINT ABOVE 195 °C. IT IS AVAILABLE IN USA AS WHITE POWDER CONSISTING OF 80% DISPERSION OF ETU IN OIL., 194 °C, 392 °F | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene thiourea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/768 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene thiourea | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Synthesis of Ethylenethiourea from Ethylenediamine: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the synthesis of ethylenethiourea from ethylenediamine (B42938), a critical process for producing this widely used industrial chemical. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthesis pathway and workflow.

Introduction

This compound (ETU), chemically known as 2-imidazolidinethione, is a heterocyclic organic compound with the formula C₃H₆N₂S.[1] It serves as a vital accelerator in the vulcanization of neoprene and polyacrylate rubbers.[2] Additionally, ETU is a known metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, such as Maneb and Zineb.[3] The primary and most established method for synthesizing this compound involves the reaction of ethylenediamine with carbon disulfide.[1] This process is valued for its simplicity and relatively high yields.[4]

Reaction Mechanism

The synthesis of this compound from ethylenediamine and carbon disulfide proceeds through a two-step mechanism. Initially, the nucleophilic amine groups of ethylenediamine attack the electrophilic carbon of carbon disulfide. This addition reaction forms N-(β-aminoethyl)dithiocarbamic acid as an intermediate.[5] Subsequently, upon heating, this intermediate undergoes intramolecular cyclization, eliminating a molecule of hydrogen sulfide (B99878) to yield the stable five-membered ring structure of this compound.[4][5] The addition of an acid, such as hydrochloric acid, can facilitate the final cyclization step.[6]

Experimental Protocol

The following experimental protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures.[6]

3.1. Materials and Equipment

-

Ethylenediamine (92%)

-

Carbon disulfide

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid

-

2-liter round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Water bath

-

Ice bath

-

Büchner funnel and suction flask

-

Stirring apparatus (optional but recommended)[4]

3.2. Procedure

-

In a 2-liter round-bottomed flask, combine 120 g (1.83 moles) of 92% ethylenediamine, 300 ml of 95% ethanol, and 300 ml of water.[6]

-

Attach a reflux condenser to the flask. Place 121 ml of carbon disulfide in a separatory funnel and attach it to the top of the condenser.[6]

-

Add approximately 15-20 ml of carbon disulfide to the flask and shake to initiate the reaction. A vigorous exothermic reaction should commence, and cooling may be necessary.[6]

-

Once the reaction has started, place the flask in a water bath maintained at 60°C.[6]

-

Add the remaining carbon disulfide dropwise over approximately 2 hours, maintaining a gentle reflux.[6]

-

After the addition is complete, raise the water bath temperature to 100°C and reflux the mixture for 1 hour.[6]

-

Add 15 ml of concentrated hydrochloric acid to the mixture and continue to reflux for 9-10 hours. This extended heating is crucial for the cyclization of the intermediate and to minimize impurities.[4][6] Hydrogen sulfide gas is evolved during this step, so the reaction should be conducted in a well-ventilated fume hood.[4]

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.[6]

-

Collect the white crystals of this compound by suction filtration using a Büchner funnel.[6]

-

Wash the crystals with 200-300 ml of cold acetone to remove any soluble impurities.[6]

-

Dry the product. The resulting this compound is of sufficient purity for most applications.[6]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from ethylenediamine.

| Parameter | Value | Reference |

| Molar Mass | 102.16 g/mol | [1] |

| Melting Point | 197–198 °C | [6] |

| Yield | 83–89% | [6] |

| Purity (HPLC) | >98.0% | [7] |

| Solubility in Water | 2% (30 °C) | [1] |

Visualizations

5.1. Synthesis Pathway

The following diagram illustrates the chemical reaction pathway for the synthesis of this compound from ethylenediamine and carbon disulfide.

References

- 1. Ethylene thiourea - Wikipedia [en.wikipedia.org]

- 2. Ethylene thiourea | 96-45-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Sciencemadness Discussion Board - Ethylene thiourea - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to Ethylenethiourea: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenethiourea (ETU), systematically known as Imidazolidine-2-thione, is an organosulfur compound with significant industrial applications, primarily as a vulcanization accelerator in the production of polychloroprene (neoprene) and other rubbers.[1] It is also a known degradation product and metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, which are widely used in agriculture.[1] This guide provides a comprehensive overview of the chemical properties of this compound and the key experimental methodologies for its structure elucidation.

Chemical Properties of this compound

This compound is a white to pale-green crystalline solid with a faint amine-like odor.[2] Its core structure consists of a five-membered ring containing two nitrogen atoms and a sulfur atom. The quantitative chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | Imidazolidine-2-thione | [1] |

| Synonyms | 1,3-Ethylene-2-thiourea, N,N'-Ethylenethiourea, 2-Mercaptoimidazoline | [1] |

| Molecular Formula | C₃H₆N₂S | [1] |

| Molecular Weight | 102.16 g/mol | [1] |

| Appearance | White to pale-green crystalline solid | [2] |

| Odor | Faint, amine-like | [2] |

| Melting Point | 203 °C | [1] |

| Boiling Point | Decomposes before boiling | [1] |

| Solubility | Soluble in hot water; slightly soluble in cold water, methanol, ethanol (B145695). | [2] |

Structure Elucidation of this compound

The definitive determination of the chemical structure of this compound relies on a combination of spectroscopic and crystallographic techniques. The logical workflow for its structure elucidation is outlined below.

Experimental Protocols

Detailed methodologies for the key experiments involved in the synthesis and structural characterization of this compound are provided below.

Synthesis of this compound

This compound is synthesized by the reaction of ethylenediamine with carbon disulfide.[1]

Materials:

-

Ethylenediamine

-

Carbon disulfide

-

Dichloromethane (B109758) (or other suitable solvent)

Procedure:

-

A solution of ethylisothiocyanate (derived from ethylenediamine and carbon disulfide) in dichloromethane is prepared.[3]

-

This solution is added dropwise to a suspension of the appropriate amine in dichloromethane.[3]

-

The reaction mixture is stirred at room temperature for a specified period.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a DMSO/water mixture, to yield crystalline this compound.[3]

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.[4] Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.[4]

-

Expected Absorptions:

¹H and ¹³C NMR spectroscopy are employed to determine the connectivity of atoms in the molecule.

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[4]

-

¹H NMR Data Acquisition:

-

The ¹H NMR spectrum is recorded on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz).

-

Expected Signals: Protons of the ethylene (B1197577) bridge will appear as a singlet or a multiplet, and the N-H protons will also give a characteristic signal.[4]

-

-

¹³C NMR Data Acquisition:

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern.

Methodology:

-

Ionization Method: Electrospray ionization (ESI) is a common method for analyzing thiourea (B124793) derivatives.[4]

-

Data Acquisition: The mass spectrum is recorded, and the molecular ion peak ([M+H]⁺) is identified.

-

Expected Result: The mass spectrum will show a prominent peak corresponding to the molecular weight of this compound (102.16 g/mol ).[4]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule in the solid state.

Methodology:

-

Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent.[3]

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using least-squares procedures.[3] The positions of all non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.[3]

-

Structural Information: This technique provides precise bond lengths, bond angles, and the overall molecular conformation, confirming the cyclic structure of this compound. For a derivative, 1-ethyl-3-(3-methoxyphenyl) thiourea, X-ray crystallography revealed a monoclinic crystal system with the space group P2₁/n.[4]

Conclusion

The structural elucidation of this compound is a systematic process that combines synthesis, purification, and a suite of powerful analytical techniques. FT-IR, NMR, and mass spectrometry provide crucial information about the functional groups, atomic connectivity, and molecular weight, respectively. Ultimately, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure. The detailed protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the study and application of this important industrial chemical.

References

- 1. Ethylene thiourea - Wikipedia [en.wikipedia.org]

- 2. Ethylene thiourea | 96-45-7 [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]

Ethylenethiourea (CAS No. 96-45-7): A Comprehensive Physicochemical and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of Ethylenethiourea (ETU), a compound of significant interest in industrial and toxicological research. This document adheres to stringent data presentation and visualization requirements, offering a comprehensive resource for professionals in research, drug development, and materials science. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key mechanistic pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a clear and concise understanding of complex processes.

Physicochemical Data of this compound

This compound (ETU), with the CAS number 96-45-7, is a white to pale-green crystalline solid with a faint amine-like odor.[1] Its core physicochemical properties have been determined through various standardized experimental protocols and are summarized below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆N₂S | [2] |

| Molecular Weight | 102.16 g/mol | [2] |

| Appearance | White to pale-green crystalline solid | [1] |

| Odor | Faint, amine-like | [1] |

| Density | 1.41-1.45 g/cm³ | [3] |

Thermal Properties

| Property | Value | Source(s) |

| Melting Point | 196-204 °C | [2][4] |

| Boiling Point | ~240 °C at 1010 hPa | [4] |

| Flash Point | 252 °C | [4] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | 19 g/L at 20 °C | [4] |

| Solubility in Other Solvents | Very soluble in hot water; slightly soluble in cold water, methanol, ethanol, ethylene (B1197577) glycol, pyridine, acetic acid, and naphtha; insoluble in acetone, ether, chloroform, and benzene. | [4] |

| LogP (Octanol-Water Partition Coefficient) | -0.67 at 20 °C | [5] |

| pKa | 15.01 ± 0.20 (Predicted) | [3] |

Vapor Properties

| Property | Value | Source(s) |

| Vapor Pressure | <1 hPa at 25 °C | [4] |

Experimental Protocols

The determination of the physicochemical properties of this compound is conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data accuracy, reproducibility, and international acceptance.

Melting Point/Melting Range (OECD 102)

The melting point of this compound is determined using the capillary method as outlined in OECD Guideline 102.

Methodology:

-

A small, powdered sample of this compound is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in a heated block or liquid bath apparatus alongside a calibrated thermometer.

-

The temperature is gradually increased, and the range from the temperature at which the substance first begins to melt to the temperature at which it is completely molten is recorded as the melting range.[6][7] Differential Scanning Calorimetry (DSC) can also be employed for a more precise determination.[2]

Boiling Point (OECD 103)

The boiling point is determined following OECD Guideline 103, which is suitable for liquids and low-melting solids.

Methodology:

-

Methods such as ebulliometry, the dynamic method, or distillation are used.[8]

-

For substances like this compound that are solid at room temperature, photocell detection or thermal analysis methods (Differential Thermal Analysis or Differential Scanning Calorimetry) are appropriate for determining both melting and boiling points.[8]

-

The temperature at which the vapor pressure of the substance equals the atmospheric pressure is recorded as the boiling point.

Water Solubility (OECD 105)

The water solubility of this compound is determined using the flask method as described in OECD Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[9]

Methodology:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium.[10]

-

The solution is then filtered or centrifuged to remove undissolved solid.

-

The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10]

Vapor Pressure (OECD 104)

The vapor pressure of this compound is determined according to OECD Guideline 104. Given its low volatility, methods like the effusion method (Knudsen cell) or the gas saturation method are appropriate.[11][12]

Methodology (Knudsen Effusion Method):

-

A sample of this compound is placed in a Knudsen cell, which has a small orifice.

-

The cell is heated to a specific temperature under vacuum.

-

The rate of mass loss of the substance effusing through the orifice is measured.

-

The vapor pressure is calculated from the rate of mass loss and the dimensions of the orifice.[13]

Partition Coefficient (n-octanol/water), HPLC Method (OECD 117)

The LogP value of this compound is determined using the High-Performance Liquid Chromatography (HPLC) method as outlined in OECD Guideline 117.

Methodology:

-

A reverse-phase HPLC system with a C18 column is used.[14]

-

A series of reference compounds with known LogP values are injected to create a calibration curve of retention time versus LogP.

-

This compound is then injected under the same isocratic conditions.[14]

-

The retention time of this compound is measured, and its LogP value is determined by interpolation from the calibration curve.[14]

Dissociation Constant in Water (OECD 112)

The pKa of this compound can be determined using methods described in OECD Guideline 112, such as the titration method.

Methodology (Titration Method):

-

A known concentration of this compound is dissolved in water.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[15][16]

Signaling Pathways and Experimental Workflows

Mechanism of Thyroid Peroxidase Inhibition by this compound

This compound is a known endocrine disruptor that exerts its toxic effects primarily by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[17][18] This inhibition leads to a disruption of thyroid hormone homeostasis. The simplified signaling pathway of TPO inhibition by ETU is depicted below.

Caption: Mechanism of Thyroid Peroxidase Inhibition by this compound.

The inhibition of TPO by ETU occurs in the presence of iodide and involves the oxidative metabolism of ETU.[18] This prevents the oxidation of iodide to iodine, a critical step for the subsequent iodination of tyrosine residues on thyroglobulin, ultimately leading to a decrease in the production of thyroid hormones T3 and T4.[19]

Experimental Workflow for Evaluating Vulcanization Acceleration

This compound is widely used as a vulcanization accelerator for halogenated polymers such as polychloroprene (neoprene) rubber.[1][20] A typical experimental workflow to evaluate its efficacy is outlined below.

Caption: Experimental Workflow for Evaluating this compound in Rubber Vulcanization.

This workflow begins with the compounding of polychloroprene rubber with ETU and other essential ingredients like zinc oxide and magnesium oxide.[20] The curing characteristics are then determined using a rheometer, which provides data on scorch time, cure time, and the extent of cross-linking. Finally, the vulcanized rubber is tested for its key physical properties to assess the effectiveness of the vulcanization process.

References

- 1. m.youtube.com [m.youtube.com]

- 2. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 3. researchgate.net [researchgate.net]

- 4. search.library.doc.gov [search.library.doc.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 8. laboratuar.com [laboratuar.com]

- 9. filab.fr [filab.fr]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Kitaplar [books.google.com.tr]

- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 13. pragolab.cz [pragolab.cz]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Mechanism of thyroid peroxidase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. polytechguru.com [polytechguru.com]

An In-depth Technical Guide on the Mechanism of Action of Ethylenethiourea in Rubber Vulcanization

Audience: Researchers, Scientists, and Chemical Professionals

Abstract: Ethylenethiourea (ETU), also known as 2-imidazolidinethione, is a highly effective and widely utilized ultra-accelerator in the vulcanization of specific synthetic rubbers, most notably polychloroprene (CR, Neoprene) and other halogenated polymers.[1][2] Its mechanism of action is distinct from conventional sulfur vulcanization systems used for diene rubbers. ETU facilitates the formation of robust, heat-resistant cross-links, leading to vulcanizates with superior mechanical properties, including high tensile strength, excellent heat resistance, and low compression set.[3][4] However, its use is under scrutiny due to significant health and environmental concerns, classifying it as a Substance of Very High Concern (SVHC).[5][6] This guide provides a detailed technical overview of ETU's core mechanism of action, the role of associated additives, methods for characterizing its performance, and the experimental protocols used in its evaluation.

Core Mechanism of Action in Polychloroprene (CR)

Unlike natural rubber, which is typically vulcanized with sulfur, the vulcanization of polychloroprene is primarily based on the reactivity of its chlorine atoms, which are present in small quantities due to 1,2-addition during polymerization. The process is driven by metal oxides and accelerated by compounds like ETU.[7]

The primary role of ETU is to act as a potent nucleophile that facilitates the cross-linking reaction between polymer chains. The mechanism relies on the presence of halogen atoms in the polymer backbone.[6]

Key Steps:

-

Activation: The process is initiated by heat. The ETU molecule, in conjunction with a metal oxide activator like zinc oxide (ZnO), becomes reactive.[8]

-

Nucleophilic Substitution: The highly reactive thiourea (B124793) groups of ETU perform a nucleophilic attack on the allylic chlorine atoms present on the polychloroprene backbone.[6]

-

Cross-link Formation: This substitution reaction results in the formation of strong, covalent diurathane cross-links between adjacent polymer chains, creating a stable, three-dimensional network.[6] This is described as a bis-alkylation mechanism.[8]

This mechanism is highly efficient, leading to a rapid and complete cure, which is critical for industrial manufacturing processes.[1][3]

Role of Key Additives

The vulcanization system for polychloroprene using ETU is incomplete without specific inorganic compounds that serve critical functions:

-

Zinc Oxide (ZnO): Acts as the primary activator for ETU, enhancing its efficiency and speeding up the vulcanization process.[6][8] It works synergistically with ETU to facilitate the cross-linking mechanism.[8]

-

Magnesium Oxide (MgO): Functions as an acid acceptor. During the vulcanization process and the service life of the rubber, acidic byproducts (like hydrogen chloride) can be generated. MgO neutralizes these byproducts, preventing them from interfering with the cure reaction and degrading the final properties of the rubber.[6][7]

Certain materials are incompatible with this system. Sulfur, for instance, interferes with the thiourea cross-linking mechanism and can lead to incomplete curing.[6] Similarly, acidic fillers like untreated silica (B1680970) can neutralize ETU and must be avoided or surface-treated.[6]

Data Presentation: Impact on Cure Characteristics

The effectiveness of an accelerator is quantified by its impact on the vulcanization kinetics. These are typically measured using a rheometer, which tracks the change in torque (stiffness) of the rubber compound over time at a constant temperature.

The following table presents illustrative data comparing a hypothetical polychloroprene compound accelerated with ETU to one with a slower, conventional accelerator system. This data exemplifies the typical performance enhancements provided by ETU.

| Parameter | Symbol | Conventional System | ETU-Accelerated System | Unit | Significance |

| Minimum Torque | ML | 1.2 | 1.1 | dN·m | Indicates the viscosity of the uncured compound. |

| Maximum Torque | MH | 12.5 | 15.0 | dN·m | Correlates with cross-link density and stiffness of the cured rubber. |

| Scorch Time | ts2 | 4.5 | 2.0 | min | Time to the onset of vulcanization; a measure of processing safety. |

| Optimum Cure Time | tc90 | 15.0 | 5.5 | min | Time to reach 90% of maximum torque; indicates the speed of vulcanization. |

| Cure Rate Index | CRI | 9.5 | 28.6 | min-1 | Represents the rate of the vulcanization reaction (100 / (tc90 - ts2)). |

Experimental Protocols

Detailed characterization of the vulcanization process and the final material properties is essential. The following sections describe the standard methodologies used in the industry.

Protocol: Determination of Cure Characteristics via Rheometry

This protocol outlines the use of an Oscillating Die Rheometer (ODR) or Moving Die Rheometer (MDR) to analyze the vulcanization kinetics of an ETU-accelerated rubber compound.

Objective: To determine key vulcanization parameters, including scorch time (ts2), optimum cure time (tc90), and torque values (ML, MH).

Apparatus:

-

Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR)

-

Two-roll mill for compounding

-

Analytical balance

-

Sample cutter

Procedure:

-

Compounding: Prepare the rubber compound by mixing polychloroprene with the cure package (ETU, ZnO, MgO) and other ingredients (fillers, plasticizers) on a two-roll mill according to a specified formulation.

-

Sample Preparation: Take a sample of the uncured compound (typically 5-6 grams) and shape it into a pre-form.

-

Rheometer Setup: Set the rheometer to the desired vulcanization temperature (e.g., 160°C). Calibrate the instrument as per manufacturer guidelines.

-

Test Execution: Place the sample in the rheometer's sealed, heated die cavity. Start the test. The instrument's oscillating rotor or die measures the torque required to oscillate, which increases as cross-linking proceeds.

-

Data Acquisition: The test runs for a predetermined time, sufficient to observe the full curing curve (initial viscosity, curing, and plateau or reversion). Torque values are plotted against time.

-

Analysis: From the resulting rheometric curve, determine ML (minimum torque), MH (maximum torque), ts2 (time for torque to rise 2 units above ML), and tc90 (time to reach 90% of the difference between MH and ML).[9]

Protocol: Measurement of Cross-link Density via Swelling Test

This method provides a quantitative measure of the cross-link density of the vulcanized rubber, which is directly related to its mechanical performance.[10]

Objective: To estimate the cross-link density of an ETU-vulcanized sample using the equilibrium swelling method and the Flory-Rehner equation.[11]

Apparatus:

-

Vulcanized rubber sample

-

Analytical balance (accurate to 0.1 mg)

-

Vials with airtight lids

-

Suitable solvent (e.g., Toluene for non-polar rubbers)

-

Drying oven

Procedure:

-

Sample Preparation: Cut a small piece of the vulcanized rubber (approx. 0.2-0.3 g). Record its initial dry weight (Wi).

-

Immersion: Place the sample in a vial and completely immerse it in a suitable solvent (e.g., toluene). Seal the vial to prevent solvent evaporation.[12]

-

Equilibrium Swelling: Allow the sample to swell at room temperature for an extended period (typically 24-72 hours) until it reaches equilibrium (its weight no longer increases).[12]

-

Weighing the Swollen Sample: Quickly remove the swollen sample from the vial, blot the surface gently to remove excess solvent, and immediately weigh it (Ws).

-

Drying: Place the swollen sample in a vacuum oven at a moderate temperature (e.g., 60-70°C) until all the solvent has evaporated and the weight is constant.

-

Weighing the Dried Sample: Record the final dry weight of the sample (Wd). This weight may differ slightly from the initial weight if any soluble components were extracted.

-

Calculation: Use the weights to calculate the volume fraction of rubber in the swollen gel (Vr). Vr is then used in the Flory-Rehner equation to calculate the cross-link density (ν). The equation requires knowledge of the solvent's molar volume and the Flory-Huggins polymer-solvent interaction parameter.[13]

Conclusion

This compound is a highly effective accelerator for the vulcanization of polychloroprene and other halogenated elastomers. Its mechanism, centered on a nucleophilic substitution reaction with chlorine sites on the polymer backbone, is facilitated by activators like zinc oxide. This process creates a dense network of thermally stable cross-links, imparting superior heat resistance, low compression set, and robust mechanical properties to the final product.[3][4] The characterization of its performance relies on established experimental protocols such as rheometry and swelling tests to quantify its effect on cure kinetics and cross-link density. Despite its performance advantages, the significant toxicity of ETU necessitates stringent handling protocols and drives ongoing research into safer, alternative accelerator systems.[5][14]

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. WESTCO™ ETU Accelerator for Rubber [wrchem.com]

- 3. ETU (NA-22) Accelerator for Wholesale Technical Rubber Production [sftrubber.com]

- 4. nbinno.com [nbinno.com]

- 5. clwydcompounders.com [clwydcompounders.com]

- 6. youtube.com [youtube.com]

- 7. polytechguru.com [polytechguru.com]

- 8. research.aston.ac.uk [research.aston.ac.uk]

- 9. youtube.com [youtube.com]

- 10. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates -Elastomers and Composites [koreascience.kr]

- 11. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates - Elastomers and composites - 한국고무학회 - KISS [kiss.kstudy.com]

- 12. youtube.com [youtube.com]

- 13. scielo.br [scielo.br]

- 14. Benchmark For New Elastomer Compounds [fst.com]

Toxicological profile of ethylenethiourea in rodent models

An In-depth Technical Guide to the Toxicological Profile of Ethylenethiourea in Rodent Models

Introduction

This compound (ETU), or 2-imidazolidinethione, is a heterocyclic organic compound primarily used as a vulcanization accelerator in the production of polychloroprene (neoprene) and other elastomers.[1][2] It is also a significant contaminant, metabolite, and environmental degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, such as mancozeb (B1675947) and maneb.[1][3][4] Due to its presence as a residue in agricultural products and its formation during cooking, there is potential for human exposure.[1]

In rodent models, ETU has demonstrated a range of toxicological effects, most notably on the thyroid gland. It is a known goitrogen, carcinogen, and a potent teratogen, particularly in rats.[1][5] The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group B2, probable human carcinogen, based on sufficient evidence of carcinogenicity in animal studies.[1] This technical guide provides a comprehensive overview of the toxicological profile of ETU in rodent models, detailing its mechanism of action, and summarizing key findings from acute, chronic, carcinogenicity, reproductive, and genotoxicity studies.

Mechanism of Action: Thyroid Toxicity

The primary mechanism of ETU's toxicity is the inhibition of thyroid peroxidase (TPX), a key enzyme in the synthesis of thyroid hormones.[6][7] TPX catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3). ETU's inhibition of TPX occurs in the presence of iodide ions and involves its own oxidative metabolism.[6] This disruption leads to a decrease in circulating T3 and T4 levels.

The reduction in thyroid hormones triggers a compensatory feedback mechanism in the hypothalamic-pituitary-thyroid (HPT) axis. The pituitary gland increases its secretion of thyroid-stimulating hormone (TSH), which leads to chronic stimulation of the thyroid gland. This sustained stimulation can result in thyroid follicular cell hyperplasia, hypertrophy, and ultimately, the formation of adenomas and carcinomas.[4][8]

Acute Toxicity

ETU exhibits moderate acute toxicity following oral administration in rodent models.

| Species | Strain | Sex | Route of Administration | LD50 (mg/kg bw) | Reference |

| Rat | Not specified | M/F | Oral | 545 | [9] |

| Rat | Not specified | M/F | Oral | 900 | [9] |

| Mouse | Not specified | M/F | Oral | 200 (enzyme increase) | [9] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

-

Test Animals: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain) are used. Animals are acclimated for at least 5 days.

-

Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Administration: The test substance is administered orally in a single dose by gavage. A default dose progression factor of 3.2 is typically used.

-

Procedure: Dosing is performed sequentially in single animals. The first animal receives a dose one step below the best preliminary estimate of the LD50. If the animal survives, the next animal receives a higher dose; if it dies, the next animal receives a lower dose.

-

Observations: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for up to 14 days post-dosing.

-

Endpoint: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.

Subchronic and Chronic Toxicity

Repeated exposure to ETU in the diet primarily targets the thyroid gland, with effects observed at concentrations as low as 17 mg/kg of diet in long-term studies.

| Species | Strain | Duration | Route | NOAEL (ppm) | LOAEL (ppm) | Effects Observed at LOAEL | Reference |

| Rat | Not specified | 90 days | Diet | 25 | 125 | Altered thyroid function (increased TSH), thyroid hyperplasia. | [10] |

| Rat | Osborne-Mendel | 120 days | Diet | 50 | 100 | Increased thyroid:body weight ratio, decreased iodine uptake. | [11] |

| Rat | Charles River | 12 months | Diet | - | 125 (females) | Decreased body weight, altered iodine uptake. | [11] |

| Rat | Not specified | 24 months | Diet | 5 (males) | 17 (males) | Increased incidence of thyroid tumors. | [11] |

| Rat | Sprague-Dawley | 8 months | Water | 50 | 500 | Alterations in hepatic cell morphology (increased SER, decreased RER). | [12] |

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408)

-

Test Animals: At least 20 animals (10 males, 10 females) per group, typically rats.

-

Dose Levels: A control group and at least three dose levels are used. The highest dose should induce toxic effects but not death or severe suffering.

-

Administration: The test substance is administered daily for 90 days, typically via the diet, drinking water, or gavage.

-

Observations:

-

Daily: Clinical signs of toxicity.

-

Weekly: Detailed clinical observations, body weight, food/water consumption.

-

Prior to study and at termination: Ophthalmoscopy, hematology, and clinical biochemistry (including T3, T4, TSH).

-

-

Pathology: At termination, all animals undergo a full gross necropsy. Organ weights (including thyroid, liver, pituitary) are recorded. Histopathological examination is performed on all organs from the control and high-dose groups, with target organs examined in all dose groups.

-

Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Carcinogenicity

Long-term bioassays in both rats and mice have provided sufficient evidence of ETU's carcinogenicity. The primary target organ is the thyroid gland in both species, with the liver and pituitary gland also being targets in mice.[3][13][14]

| Species | Strain | Exposure Duration | Route | Target Organs | Tumor Types | Reference |

| Rat | F344/N | 2 years | Diet | Thyroid Gland | Follicular-cell carcinoma | [3][14] |

| Mouse | B6C3F1 | 2 years | Diet | Thyroid Gland, Liver, Pituitary Gland (females) | Follicular-cell carcinoma (thyroid), Hepatocellular carcinoma (liver), Adenoma of the pars distalis (pituitary) | [3][13][14] |

Experimental Protocol: Carcinogenicity Bioassay (NTP TR-388 Model)

This protocol outlines a study design to assess carcinogenicity, including the effects of exposure during different life stages.[2]

Reproductive and Developmental Toxicity

ETU is a potent teratogen in rats, causing severe developmental abnormalities, but is less potent in other rodent species like mice.[1][5][15] The primary effects are on the central nervous system.

| Species | Strain | Doses (mg/kg/day) | Gestation Days of Exposure | Key Developmental Effects | Reference |

| Rat | Sprague-Dawley | 15, 25, 35 | 6-20 | Cranial meningocele, severe hind limb talipes, short/kinky tails. Reduced fetal body weight at the highest dose. | [11][16] |

| Rat | Not specified | >10 | Not specified | Neuroteratogen inducing communicating hydrocephalus. | [5] |

| Rabbit | Not specified | 80 | 7-20 | Increased resorptions, decreased brain weight. | [11][17] |

| Mouse | CD-1 | 100, 200 | 7-16 | Not clearly teratogenic at doses non-toxic to the dam. | [11][15] |

| Hamster | Golden | 75, 150, 300 | 5-10 | Not teratogenic. | [11] |

Experimental Protocol: Developmental Toxicity Study (OECD TG 414)

Genotoxicity

The genotoxic potential of ETU is a subject of debate. While many authorities have concluded that ETU is not a mammalian genotoxin, some studies show evidence of weak genotoxic activity.[18][19] It is generally considered that the carcinogenic effects of ETU, particularly on the thyroid, are due to a non-genotoxic, threshold-based mechanism related to hormonal disruption.[18]

| Assay Type | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium TA1535 | Without S9 | Weakly positive at high concentrations (>1000 µ g/plate ) | [19] |

| Chromosomal Aberrations | Cultured Mammalian Cells | With/Without S9 | Positive | [19] |

| Dominant Lethal Mutation | Mouse | In vivo | Negative / Suggestive Positive (conflicting reports) | [19][20] |

| Micronucleus Test | Mouse | In vivo | Negative | [20] |

| Sister Chromatid Exchange | Mouse | In vivo | Negative | [20] |

| Unscheduled DNA Synthesis (UDS) | Rodent Cells | In vitro | Negative | [20] |

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

-

Test Animals: Groups of mice or rats of a single sex (or both if relevant) are used.

-

Dose Administration: The test substance is typically administered once or twice via an appropriate route (e.g., oral gavage, intraperitoneal injection). At least three dose levels plus a vehicle and positive control (e.g., ethylnitrosourea) are used.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final treatment (e.g., 24 and 48 hours).

-

Slide Preparation: Smears are prepared, fixed, and stained (e.g., with Giemsa) to differentiate polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature).

-

Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated as an indicator of cytotoxicity to the bone marrow.

-

Endpoint: A significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.

Conclusion

The toxicological profile of this compound in rodent models is well-characterized. Its primary mode of action is the disruption of thyroid hormone synthesis through the inhibition of thyroid peroxidase, which leads to chronic thyroid stimulation and, ultimately, neoplasia in rats and mice. This goitrogenic and carcinogenic activity is considered to operate via a non-genotoxic, threshold-based mechanism. Furthermore, ETU is a potent developmental toxicant in rats, inducing severe central nervous system defects. Its acute toxicity is moderate, and its genotoxic potential is considered weak and not a primary driver of its carcinogenicity. This comprehensive data set from rodent studies is critical for assessing the potential risks of human exposure to ETU.

References

- 1. epa.gov [epa.gov]